molecular formula C15H10BrClN4O2 B13868939 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine

6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine

Cat. No.: B13868939
M. Wt: 393.62 g/mol
InChI Key: IGRNCJMPZCWJAG-UHFFFAOYSA-N
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Description

6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

The synthesis of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the quinazoline ring.

    Substitution: The replacement of a hydrogen atom with a 4-chlorophenyl group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amine group, leading to the formation of different quinazoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity, where it targets cancer cells and inhibits their growth .

Comparison with Similar Compounds

6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

  • 6-bromo-N-(4-bromophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide
  • 6-bromo-N-(4-chlorophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of bromine, chlorine, and nitro groups in

Properties

Molecular Formula

C15H10BrClN4O2

Molecular Weight

393.62 g/mol

IUPAC Name

6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine

InChI

InChI=1S/C15H10BrClN4O2/c1-8-12(16)6-11-13(14(8)21(22)23)18-7-19-15(11)20-10-4-2-9(17)3-5-10/h2-7H,1H3,(H,18,19,20)

InChI Key

IGRNCJMPZCWJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN=C2NC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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